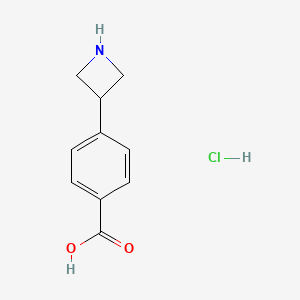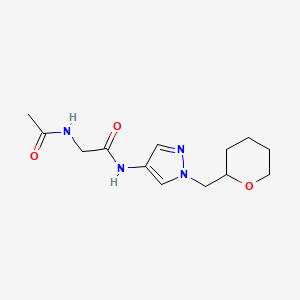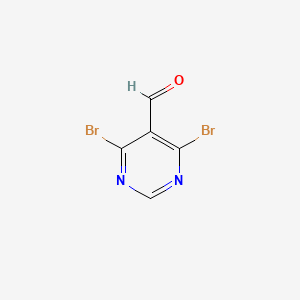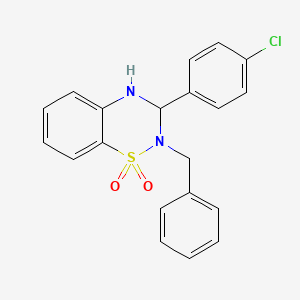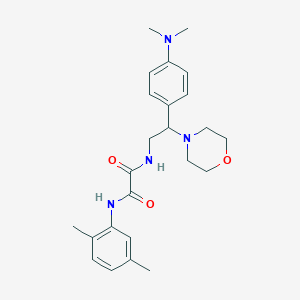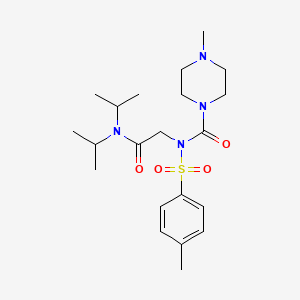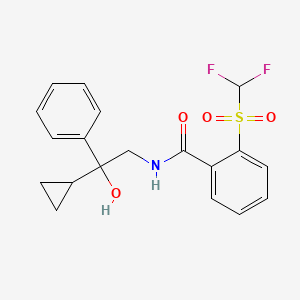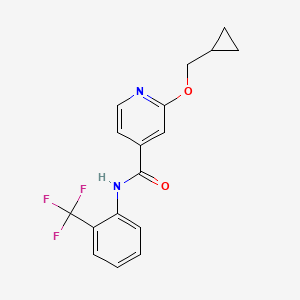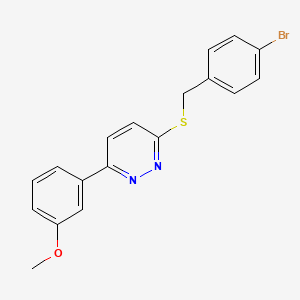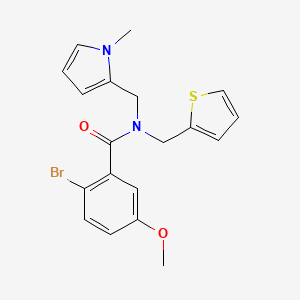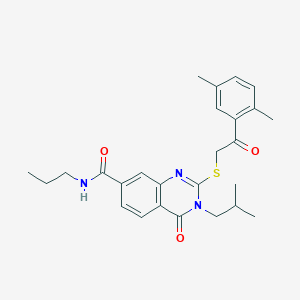
2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives are known for their significant biological activities and have drawn attention in synthesis and bioactivities research .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The compound contains a quinazoline ring, which is a bicyclic structure containing two nitrogen atoms . It also has an amide group, a thioether group, and several alkyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might undergo hydrolysis or condensation reactions, and the thioether group might be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinazoline derivatives have been extensively studied for their synthesis methods and biological activities. For instance, the synthesis of novel quinazoline derivatives has been explored for their antimicrobial and antitumor activities. One study reports the synthesis of quinazolin-4(3H)-ones and their evaluation as potential antimicrobial agents, demonstrating the diverse biological activities that quinazoline compounds can exhibit (Patel & Shaikh, 2011).
Antitumor Applications
Several quinazoline compounds have been investigated for their antitumor properties. For example, derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone were synthesized and evaluated for their antineoplastic activity, highlighting the potential of quinazoline derivatives in cancer treatment (Liu et al., 1995). Another study synthesized tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, which were tested for their antitumor efficacy, further underscoring the potential of quinazoline-based compounds in oncology (Mahmoud et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of quinazoline derivatives have also been a focus of research. Compounds with a quinazoline backbone have been synthesized and tested for their effectiveness against various bacterial and fungal strains, showing promising results that highlight the potential use of quinazoline derivatives in combating microbial infections (Desai et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-6-11-27-24(31)19-9-10-20-22(13-19)28-26(29(25(20)32)14-16(2)3)33-15-23(30)21-12-17(4)7-8-18(21)5/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXANDWGXUUSMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=C(C=CC(=C3)C)C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)

